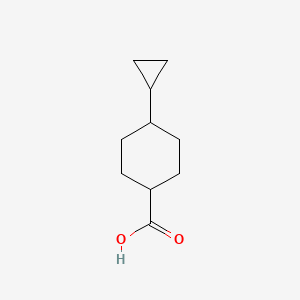

4-Cyclopropylcyclohexane-1-carboxylic acid

Descripción general

Descripción

4-Cyclopropylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a cyclopropyl group and a carboxylic acid functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylcyclohexane-1-carboxylic acid can be achieved through several methods:

Hydrogenation of Cyclopropylbenzoic Acid: This method involves the hydrogenation of cyclopropylbenzoic acid in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions.

Grignard Reaction: Another approach involves the reaction of cyclopropylmagnesium bromide with cyclohexanone, followed by oxidation of the resulting alcohol to form the carboxylic acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The cyclopropyl and cyclohexane rings can participate in various substitution reactions, including halogenation and nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products:

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Cyclopropylcyclohexane-1-carboxylic acid has been investigated for its potential as a bioactive molecule in drug development. Its structural characteristics allow it to interact with biological targets, making it a candidate for:

- Enzyme Inhibitors : The compound may serve as a scaffold for designing inhibitors targeting specific enzymes involved in disease pathways.

- Receptor Agonists : Its ability to bind to receptors can be explored for therapeutic effects in various conditions, including cancer and neurodegenerative diseases.

The compound exhibits several biological activities that are of interest in pharmaceutical research:

- Antioxidant Activity : Studies have shown that this compound possesses antioxidant properties, which help protect cells from oxidative stress. For example, it demonstrated moderate scavenging activity in DPPH radical assays with an IC value indicating effective radical removal capability.

| Study | Method | Findings |

|---|---|---|

| Masek et al. (2020) | DPPH Radical Scavenging Assay | Moderate scavenging activity |

| Villaño et al. (2020) | ABTS Assay | Higher antioxidant capacity compared to other acids |

- Antimicrobial Properties : The compound has shown bactericidal activity against E. coli, disrupting bacterial cell membranes and leading to cell death.

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | E. coli | Exhibited bactericidal activity |

| Caffeic Acid (for comparison) | Various Bacteria | Strong antimicrobial properties |

Agricultural Applications

Research indicates that derivatives of this compound may have herbicidal properties. Investigations into its efficacy against plant p-hydroxyphenylpyruvate dioxygenase (HPPD) suggest potential applications in weed control.

Materials Science

In the field of materials science, this compound can be utilized as a building block for synthesizing specialty chemicals and materials with unique properties. Its structural rigidity provided by the cyclopropyl and cyclohexane groups contributes to the development of novel polymers and composite materials.

Case Studies

Several studies have explored the efficacy of this compound in therapeutic contexts:

- NSCLC Treatment : A study focusing on cyclohexane derivatives indicated that this compound effectively inhibited non-small cell lung cancer (NSCLC) cell proliferation with an IC value reflecting high potency.

- Herbicidal Activity : Research assessed the herbicidal potential of related compounds against HPPD, revealing that some derivatives exhibited superior effectiveness compared to commercial herbicides like sulcotrione.

Mecanismo De Acción

The mechanism of action of 4-Cyclopropylcyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The cyclopropyl and cyclohexane rings provide structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Cyclohexanecarboxylic Acid: Similar in structure but lacks the cyclopropyl group.

Cyclopropanecarboxylic Acid: Contains a cyclopropyl group but lacks the cyclohexane ring.

Cyclohexylacetic Acid: Similar in having a cyclohexane ring but differs in the position of the carboxylic acid group.

Uniqueness: 4-Cyclopropylcyclohexane-1-carboxylic acid is unique due to the presence of both a cyclopropyl group and a cyclohexane ring, which imparts distinct chemical and physical properties

Actividad Biológica

4-Cyclopropylcyclohexane-1-carboxylic acid is a compound of significant interest due to its potential biological activities. As a carboxylic acid derivative, it possesses unique structural features that may influence its interactions with biological systems. This article will explore the compound's biological activity, including its antioxidant properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHO

- SMILES Notation : C1CC1C2CCC(CC2)C(=O)O

- InChIKey : MQWHZJSBTAETGQ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. The ability of this compound to scavenge free radicals has been evaluated in various studies.

| Study | Method | Findings |

|---|---|---|

| Masek et al. (2020) | DPPH Radical Scavenging Assay | Showed moderate scavenging activity, with an IC value indicating effective radical removal capability. |

| Villaño et al. (2020) | ABTS Assay | Demonstrated higher antioxidant capacity compared to other carboxylic acids tested. |

2. Antimicrobial Properties

The antimicrobial effects of carboxylic acids are well-documented, with their ability to disrupt bacterial cell membranes being a key mechanism of action.

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | E. coli | Exhibited bactericidal activity, leading to increased membrane permeability and cell death. |

| Caffeic Acid (for comparison) | Various Bacteria | Known for its strong antimicrobial properties, serving as a benchmark for evaluating new compounds. |

3. Potential Therapeutic Applications

Research has indicated that compounds similar to this compound may have implications in treating various diseases.

- Cancer Therapy : Preliminary studies suggest potential anti-cancer properties through the inhibition of histone deacetylases (HDACs), which are crucial in cancer progression.

- Neuroprotection : Investigations into the neuroprotective effects of related compounds indicate possible applications in neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound in more detail:

-

In Vitro Studies on Antioxidant Capacity

- A study conducted by Nowak et al. (2023) utilized PC12 cell lines to assess the cytoprotective effects against oxidative stress.

- Results indicated that the compound significantly reduced oxidative damage markers at concentrations as low as 10 μM.

-

Antimicrobial Efficacy Testing

- A series of experiments were performed on various bacterial strains using agar diffusion methods.

- The compound showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.

Análisis De Reacciones Químicas

Carboxylic Acid Functional Group Reactions

The -COOH group enables classic acid-derived transformations:

Esterification

-

Reacts with alcohols (R-OH) under acidic catalysis (e.g., H₂SO₄) to form esters:

-

Example : Reaction with methanol yields methyl 4-cyclopropylcyclohexane-1-carboxylate .

Amidation

-

Reacts with amines (R-NH₂) via coupling agents (e.g., DCC) to produce amides:

-

Potential application in prodrug synthesis, as suggested by carbamylation reactions in medicinal chemistry .

Decarboxylation

-

Under thermal or basic conditions, loses CO₂ to form 4-cyclopropylcyclohexane:

Cyclopropane Ring Reactivity

The strained cyclopropane ring may undergo:

Ring-Opening Reactions

-

Acid-catalyzed hydrolysis could yield a cyclohexane ring with a propyl side chain:

-

Note : Steric hindrance from the cyclohexane ring may slow this process .

Addition Reactions

-

Electrophilic additions (e.g., halogenation) are plausible but limited by the saturated cyclohexane structure.

Substitution Reactions on the Cyclohexane Ring

The cyclohexane ring’s hydrogen atoms may undergo substitution under radical or electrophilic conditions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Halogenation | Cl₂ or Br₂, UV light | Halo-substituted cyclohexane derivative |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |

Reduction

Oxidation

-

The carboxylic acid is already fully oxidized; further oxidation is unlikely under standard conditions.

Theoretical Reaction Pathways

| Reaction Pathway | Conditions | Expected Product |

|---|---|---|

| Esterification | R-OH, H⁺ | Corresponding ester |

| Amide coupling | Amine, DCC | Carboxamide derivative |

| Cyclopropane ring-opening | H₂O, H⁺ | Propyl-substituted cyclohexane acid |

Key Considerations:

-

Steric Effects : The bicyclic structure may hinder reactions at the cyclohexane ring .

-

Stereochemistry : Substituents on the cyclohexane ring could lead to diastereomer formation during reactions .

-

Data Limitations : Experimental studies specifically on this compound are sparse; most insights are extrapolated from analogous systems .

Propiedades

IUPAC Name |

4-cyclopropylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h7-9H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWHZJSBTAETGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378852-98-2 | |

| Record name | 4-cyclopropylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.